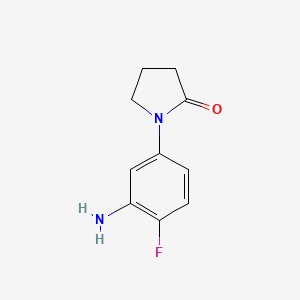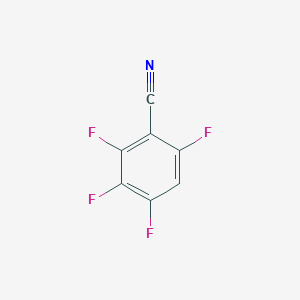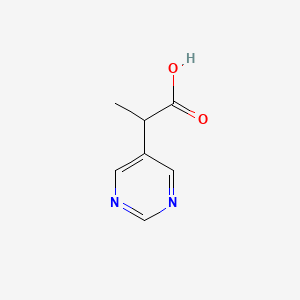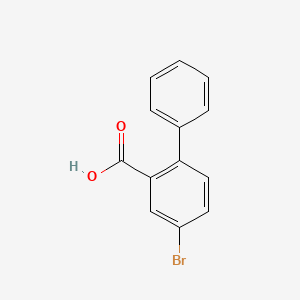![molecular formula C13H9BrO2 B3279375 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid CAS No. 69200-16-4](/img/structure/B3279375.png)
2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid
説明
2-Bromobiphenyl is an important intermediate, which can be used to synthesize 2,2’-dibromo-9,9’-spirobifluorene, 3-bromo-9- (9-phenylfluoren-9-yl)carbazole and phenanthrene compounds .
Synthesis Analysis
The synthesis of 2-Bromobiphenyl involves the reaction of aryl boronic acid with 1,2-dibromobenzene in the presence of a catalyst .
Molecular Structure Analysis
The molecular formula of 2-Bromobiphenyl is C12H9Br. The molecular weight is 233.1 .
Chemical Reactions Analysis
2-Bromobiphenyl can be used as a reference compound to investigate extraction efficiency of solid-phase microextraction fibers, based on methacrylic acid-trimethylolpropanetrimethacrylate copolymers .
Physical And Chemical Properties Analysis
2-Bromobiphenyl has a melting point of 1.5-2 °C, so it is a colorless liquid at room temperature. It boils at 297-298 °C. Its density at 25℃ is 1.352 g/mL. In general, 2-bromobiphenyls are stable, but they are not compatible with oxidants .
科学的研究の応用
Tyrosinase Inhibition
A study highlighted the synthesis of biphenyl-based compounds, including derivatives of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, for their potential in pharmaceutical applications. These compounds demonstrated significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid. This suggests their potential application in treating conditions associated with tyrosinase, like certain skin disorders or hyperpigmentation (Kwong et al., 2017).
Synthesis of Biphenyl Derivatives
In another study, the synthesis of 2,5-Biphenyldicarboxylic acid, a derivative of biphenyl and related to this compound, was explored. This research is crucial for the development of high-strength fibers and theoretical studies in polymer chemistry (Feng, 2005).
Luminescence and Structural Properties
A 2021 study focused on the luminescence, crystal structures, and thermal properties of biphenyl carbazole derivatives, which include this compound derivatives. These compounds showed high thermal stability and potential for applications in materials science due to their unique luminescent properties (Tang et al., 2021).
Fluorescent Derivatization of Carboxylic Acids
Research conducted in 1989 explored the use of compounds related to this compound for fluorescent derivatization of carboxylic acids. This process is significant for analytical chemistry, especially in high-performance liquid chromatography (Narita & Kitagawa, 1989).
Application in Synthesis of Anti-Inflammatory Drugs
A study demonstrated the electrochemical carboxylation of derivatives related to this compound for synthesizing trifluoropropanoic acids. These acids were then applied in the creation of non-steroidal anti-inflammatory drugs (NSAIDs), showcasing the compound's relevance in pharmaceutical synthesis (Yamauchi, Hara, & Senboku, 2010).
Impact on Polyhydroxyalkanoic Acid Synthesis
In microbiology research, derivatives of this compound were used to study their impact on the synthesis of polyhydroxyalkanoic acid (PHA) in Pseudomonas fluorescens. This research has implications for understanding bacterial metabolism and biopolymer production (Lee et al., 2004).
Fluorescent Labeling in HPLC
A 1992 study explored the use of 2-bromoacetyl-6-methoxynaphthalene, a related compound, as a fluorescent labeling reagent in high-performance liquid chromatography (HPLC) for the analysis of biologically active carboxylic acids. This highlights the compound's role in enhancing analytical techniques (Gatti, Cavrini, & Roveri, 1992).
Structural Elucidation of Derivatives
Research on halogenated carboxylic acids, including derivatives of this compound, focused on their structural elucidation. This work is significant in understanding the molecular interactions and conformations in the solid state, which is vital for materials science (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Safety and Hazards
2-Bromobiphenyl is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system. It is also classified as a short-term (acute) aquatic hazard (Category 1), and long-term (chronic) aquatic hazard (Category 1) .
特性
IUPAC Name |
2-(2-bromophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVRHBOGZLFYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



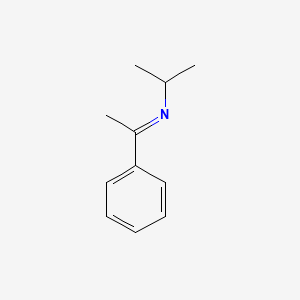
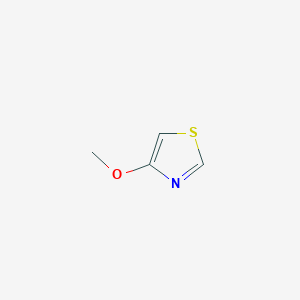
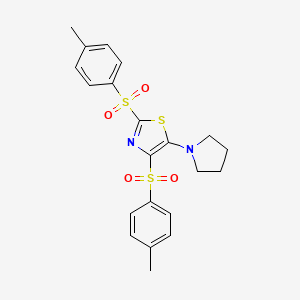

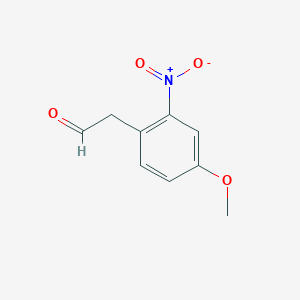

![5-bromo-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B3279335.png)
